4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

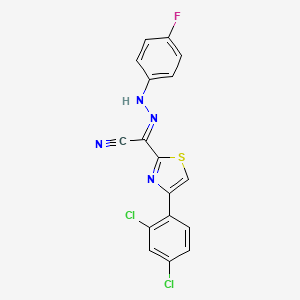

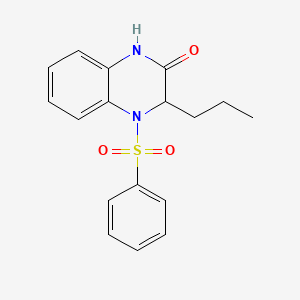

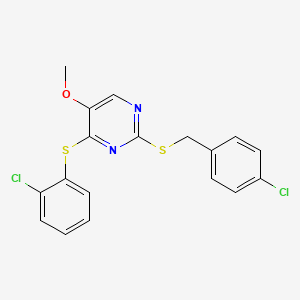

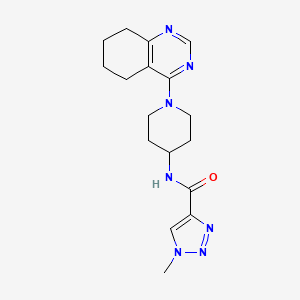

The compound “4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone” is likely a quinoxalinone derivative. Quinoxalinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . In this case, the elements are carbon, hydrogen, nitrogen, and oxygen. The phenylsulfonyl group attached to the quinoxalinone ring could potentially alter the compound’s properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The phenylsulfonyl group would likely contribute to the compound’s polarity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the phenylsulfonyl group and the quinoxalinone ring. The phenylsulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the phenylsulfonyl group and the quinoxalinone ring. For example, the compound could potentially have a high boiling point due to the presence of the sulfonyl group .Aplicaciones Científicas De Investigación

Novel Quinolinone Structures and Applications

Quinolinones, including compounds like 4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone, are of significant interest due to their utility in various fields such as pharmacy, medicine, physics, and engineering. They are recognized for their ability to adapt molecular structures with different ligands, making them versatile for a range of applications (Michelini et al., 2019).

Synthesis and Anticancer Properties

Recent research has investigated the anticancer potential of quinolinone compounds. A study synthesized 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones with various substituents and tested their cytotoxic activity on cancer cell lines, revealing promising anticancer effects (Jaskulska et al., 2022).

Biocatalytic Synthesis

An innovative approach for synthesizing quinoxalinones involves a biocatalytic method using lemon juice as a solvent and catalyst. This environmentally friendly technique offers a clean and efficient way to create these compounds, demonstrating their potential in sustainable chemistry (Petronijević et al., 2017).

Structural Analysis

The structural properties of sulfonamide-dihydroquinolinone compounds have been studied through experimental and theoretical approaches. This research provides insight into the molecular structure and intermolecular interactions of these compounds, essential for understanding their potential applications (Moreira et al., 2019).

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s known that indole derivatives can influence a variety of biochemical pathways . For instance, they can interfere with the synthesis of essential proteins or enzymes, disrupt cell signaling pathways, or alter the balance of reactive oxygen species, leading to various downstream effects.

Pharmacokinetics

A related compound, sam-760, was predominantly metabolized by cyp3a in liver microsomes and recombinant cytochrome p450 (p450) isozymes . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and its targets.

Result of Action

Based on the known effects of similar compounds, it’s plausible that this compound could lead to changes in cellular function, gene expression, or signal transduction pathways, resulting in the observed biological activities .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-3-propyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-2-8-16-17(20)18-14-11-6-7-12-15(14)19(16)23(21,22)13-9-4-3-5-10-13/h3-7,9-12,16H,2,8H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZPLHYTOQQXAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332529 |

Source

|

| Record name | 4-(benzenesulfonyl)-3-propyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1009526-41-3 |

Source

|

| Record name | 4-(benzenesulfonyl)-3-propyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol](/img/structure/B2372862.png)

![Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372868.png)

![[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol](/img/structure/B2372876.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide](/img/structure/B2372878.png)

![3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B2372880.png)

![1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole](/img/structure/B2372883.png)